8-Fluoro-3-isopropyl-2-methylquinolin-4-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-fluoro-2-methyl-3-propan-2-yl-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO/c1-7(2)11-8(3)15-12-9(13(11)16)5-4-6-10(12)14/h4-7H,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCPHNOACXCSOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C(=CC=C2)F)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Quinolin 4 Ol Synthesis
Reaction Mechanism Elucidation for Key Synthetic Transformations
The synthesis of 8-Fluoro-3-isopropyl-2-methylquinolin-4-ol can be achieved through the Conrad-Limpach synthesis, which involves the condensation of an aniline (B41778) with a β-ketoester. wikipedia.orgjptcp.com In this specific case, the reaction would proceed between 2-fluoroaniline (B146934) and ethyl 3-isopropyl-2-methyl-3-oxobutanoate. The mechanism is a multi-step process that begins with the nucleophilic attack of the aniline on the keto group of the β-ketoester. wikipedia.orgwikipedia.org
The initial reaction between the aniline and the β-ketoester can lead to two different intermediates depending on the reaction conditions, particularly the temperature. wikipedia.orgyoutube.com At lower temperatures, the reaction is under kinetic control and favors the formation of a β-aminoacrylate, which is the precursor to the 4-hydroxyquinoline (B1666331) product. wikipedia.org Conversely, at higher temperatures, the reaction is under thermodynamic control and favors the formation of a β-keto anilide, which leads to a 2-hydroxyquinoline (B72897). wikipedia.orgyoutube.com
For the synthesis of this compound, the kinetically favored pathway is desired. The reaction mechanism proceeds as follows:
Formation of a Schiff Base: The nitrogen atom of 2-fluoroaniline attacks the carbonyl carbon of the β-ketoester, forming a tetrahedral intermediate. Subsequent protonation of the hydroxyl group and elimination of a water molecule leads to the formation of a Schiff base. iipseries.orgwikipedia.org
Keto-Enol Tautomerization: The Schiff base undergoes keto-enol tautomerization to form an enamine intermediate. wikipedia.orgyoutube.com This step is crucial as it positions the molecule for the subsequent cyclization.
Electrocyclic Ring Closing: The enamine undergoes an electrocyclic ring-closing reaction, which is typically the rate-determining step and often requires high temperatures (around 250 °C). wikipedia.org This step involves the attack of the aromatic ring onto the ester carbonyl group.
Elimination and Tautomerization: The cyclic intermediate then eliminates a molecule of ethanol (B145695). A final keto-enol tautomerization results in the formation of the stable aromatic 4-hydroxyquinoline ring system. wikipedia.orgwikipedia.org
| Step | Reactants | Intermediate/Product | Conditions |
| 1 | 2-Fluoroaniline, Ethyl 3-isopropyl-2-methyl-3-oxobutanoate | Schiff Base | Lower Temperatures |
| 2 | Schiff Base | Enamine | Acid or Base Catalysis |
| 3 | Enamine | Cyclic Intermediate | High Temperature (~250°C) |
| 4 | Cyclic Intermediate | This compound | - |
Role of Intermediates and Transition States
The progression of the quinolin-4-ol synthesis is governed by a series of intermediates and their corresponding transition states. The initial tetrahedral intermediate formed from the attack of the aniline on the β-ketoester is a key branching point. wikipedia.org The stability of this intermediate and the activation energy required for the subsequent steps determine the reaction pathway.
The Schiff base and the enamine are crucial intermediates in the formation of the 4-hydroxyquinoline product. iipseries.org The enamine, in particular, is the species that undergoes the critical ring-closing reaction. The transition state for this electrocyclization is of high energy, which explains the need for elevated temperatures to overcome this barrier. nih.gov The aromaticity of the aniline ring is temporarily disrupted during this step, contributing to the high activation energy. nih.gov
The final tautomerization to the 4-hydroxyquinoline is driven by the formation of the stable aromatic quinoline (B57606) ring system. The 4-hydroxyquinoline form is generally favored over the quinolone (keto) form, although a tautomeric equilibrium exists. wikipedia.org
A simplified representation of the key species in the reaction pathway is provided below:
| Species | Description | Role in the Reaction |
| Tetrahedral Intermediate | Formed from the initial nucleophilic attack | Precursor to both Schiff base and anilide |
| Schiff Base | Product of condensation between aniline and keto group | Undergoes tautomerization to the enamine |
| Enamine | Tautomer of the Schiff base | The key intermediate for electrocyclic ring closure |
| Cyclic Intermediate | Formed after the electrocyclization | Precursor to the final product after elimination |
| 4-Hydroxyquinoline | The final product | Stable aromatic system |
Structure Activity Relationship Sar Studies of 8 Fluoro 3 Isopropyl 2 Methylquinolin 4 Ol and Analogues
Methodologies for SAR Studies
The investigation of SAR for quinolin-4-ol derivatives involves a combination of experimental and computational approaches. oncodesign-services.comnumberanalytics.com A primary experimental methodology is the synthesis of a series of analogues where specific parts of the lead compound, 8-Fluoro-3-isopropyl-2-methylquinolin-4-ol, are systematically altered. oncodesign-services.com This includes modifying substituents at various positions on the quinoline (B57606) ring and evaluating the impact of these changes on a specific biological activity through in vitro assays. oncodesign-services.com
Computational methods play a significant role in modern SAR studies. oncodesign-services.comnumberanalytics.com Molecular modeling techniques are employed to visualize the three-dimensional structures of the compounds and their potential interactions with biological targets. numberanalytics.com These models can help rationalize the observed activities of the synthesized analogues and guide the design of new compounds with potentially improved properties. oncodesign-services.com Furthermore, Quantitative Structure-Activity Relationship (QSAR) analysis is a key computational tool used to develop mathematical models that correlate the structural or physicochemical properties of the compounds with their biological activities. oncodesign-services.com
Impact of Substituents on Biological Activity Profiles
The biological activity of quinolin-4-ol derivatives is highly dependent on the nature and position of substituents on the quinoline core. slideshare.net The interplay of electronic, steric, and lipophilic properties of these substituents dictates the compound's interaction with its biological target, as well as its pharmacokinetic profile.
The presence of a fluorine atom at the C-8 position of the quinoline ring can significantly modulate the biological activity of the molecule. Fluorine substitution is known to alter physicochemical properties such as lipophilicity and electronic distribution, which in turn can affect cell permeability and binding affinity to target proteins. youtube.com While direct studies on this compound are limited, research on related fluoroquinolones indicates that a fluorine atom at C-6 is often crucial for potent antimicrobial activity by increasing lipophilicity and cell wall penetration. youtube.com However, substitutions at the C-8 position can have varied effects. In some cases, a halogen at C-8 can enhance activity, while in others it may be detrimental. For instance, in a study on certain quinoline derivatives, the introduction of a fluorine substituent at the C-8 position did not lead to a marked change in mutagenicity. nih.gov The specific impact of the 8-fluoro group in the title compound would depend on the particular biological target and its binding pocket environment.
Table 1: Illustrative Impact of C-8 Substitution on Quinoline Activity
| Compound Analogue | C-8 Substituent | Relative Activity | Reference |
|---|---|---|---|
| Quinoline Base | H | Baseline | General |
| 8-Fluoro-quinoline Analogue | F | Variable | nih.gov |
| 8-Chloro-quinoline Analogue | Cl | Potentially Increased | acs.org |
| 8-Methoxy-quinoline Analogue | OCH₃ | Variable | General |
Table 2: Postulated Influence of C-3 Alkyl Substitution on Activity
| Compound Analogue | C-3 Substituent | Postulated Activity Trend | Reference |
|---|---|---|---|
| 8-Fluoro-2-methylquinolin-4-ol | H | Low | researchgate.net |
| 8-Fluoro-3-methyl -2-methylquinolin-4-ol | Methyl | Moderate | researchgate.net |
| 8-Fluoro-3-isopropyl -2-methylquinolin-4-ol | Isopropyl | Optimal (Hypothesized) | - |
| 8-Fluoro-3-tert-butyl -2-methylquinolin-4-ol | tert-Butyl | Potentially Reduced | researchgate.net |
The biological activity of quinoline derivatives can be further fine-tuned by introducing substituents at other positions of the quinoline scaffold. slideshare.net
C5 Position: Introduction of small groups, such as an amino group, at the C-5 position has been shown to be beneficial for antibacterial activity in some fluoroquinolones. iosrjournals.org
C6 Position: A fluorine atom at the C-6 position is a hallmark of many potent fluoroquinolone antibacterials, as it generally enhances antimicrobial activity. youtube.com
C7 Position: The C-7 position is a common site for modification in quinolones, and the introduction of various cyclic amines, such as piperazine (B1678402) or pyrrolidine, can significantly modulate the spectrum of activity and potency. slideshare.netyoutube.com Large and bulky alkoxy substituents at this position have also been found to be beneficial for antiproliferative activity in some quinoline series. nih.gov
N1 Position: The substituent at the N-1 position is crucial for the potency of many quinolone-based drugs. youtube.com Small alkyl groups are often favored, and the introduction of a cyclopropyl (B3062369) group is a common strategy to enhance antibacterial activity. slideshare.net
Table 3: General SAR Trends for Substitutions on the Quinoline Scaffold
| Position | Favorable Substituents (Example Activities) | General Impact on Activity | Reference |
|---|---|---|---|
| C5 | Small amino or methyl groups (Antibacterial) | Can enhance potency | iosrjournals.org |
| C6 | Fluorine (Antibacterial) | Often crucial for high activity | youtube.com |
| C7 | Piperazinyl, Pyrrolidinyl rings (Antibacterial) | Broadens spectrum of activity | slideshare.netyoutube.com |
| N1 | Cyclopropyl, Ethyl (Antibacterial) | Essential for potency | slideshare.netyoutube.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For quinolin-4-ol derivatives, QSAR models can be developed to predict the activity of new, unsynthesized analogues, thereby prioritizing synthetic efforts towards more promising candidates. researchgate.net
The process of building a QSAR model involves several steps. First, a dataset of quinolin-4-ol analogues with their experimentally determined biological activities is compiled. researchgate.net Then, a variety of molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecular structure, such as electronic properties (e.g., atomic charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). researchgate.net
Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to develop an equation that correlates a selection of these descriptors with the observed biological activity. researchgate.net The predictive power of the resulting QSAR model is assessed through various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds. nih.gov For fluoroquinolone derivatives, QSAR studies have successfully identified key electronic and steric parameters that contribute to their antibacterial activity. researchgate.net These models can provide valuable insights into the mechanism of action and guide the rational design of new derivatives with enhanced potency. researchgate.net
Ligand-Target Interaction Analysis
The interaction between a ligand and its biological target is a critical determinant of its pharmacological activity. For quinolin-4-ol derivatives, including this compound, the specific binding modes and interactions with target proteins, such as enzymes or receptors, are key to understanding their mechanism of action and for the rational design of more potent and selective analogues. While direct crystallographic data for this compound may be limited, extensive research on structurally related quinoline-based inhibitors, particularly those targeting human dihydroorotate (B8406146) dehydrogenase (hDHODH), provides significant insights into the probable ligand-target interactions.
Human dihydroorotate dehydrogenase (hDHODH) is a well-established target for a variety of therapeutic areas, including the treatment of cancer and autoimmune diseases. rsc.org The enzyme catalyzes the fourth step in the de novo pyrimidine (B1678525) biosynthesis pathway. rsc.org Many quinoline derivatives have been identified as potent inhibitors of hDHODH. rsc.orgnih.gov
A structure-guided approach to the development of dihydroorotate dehydrogenase (DHODH) inhibitors has identified key amino acid residues within the binding pocket that are crucial for the interaction with quinoline-based ligands. nih.gov Specifically, residues such as Threonine 63 (T63) and Tyrosine 356 (Y356) have been pinpointed as suitable for forming novel hydrogen bonding interactions. nih.gov The design of analogues that can form electrostatic interactions with these residues, while maintaining the essential pharmacophore, has led to the discovery of potent quinoline-based inhibitors. nih.gov
For instance, a cocrystal structure of a quinoline-based analogue with DHODH revealed a novel water-mediated hydrogen bond interaction with T63. nih.gov This highlights the importance of not only direct interactions with the protein but also the role of bridging water molecules in mediating ligand binding. Further optimization of this class of compounds has led to the development of a 1,7-naphthyridine (B1217170) analogue that forms a direct hydrogen bond with Y356. nih.gov
The analysis of the binding mode of quinoline derivatives in the active site of hDHODH has been further elucidated through X-ray crystallography. rsc.org In one such study, a quinoline derivative was found to bind directly to the target enzyme. rsc.org The structure-activity relationship (SAR) analysis of these derivatives indicated that specific substitutions on the quinoline core are beneficial for their inhibitory potency against hDHODH. rsc.org
The general binding mode for many quinolin-4-one inhibitors involves the quinoline core occupying a hydrophobic pocket within the enzyme. The substituents at various positions of the quinoline ring can then form specific interactions with the surrounding amino acid residues. For this compound, the following interactions can be inferred based on the available data for analogous compounds:
The Quinolin-4-ol Core: The core structure is likely to form the primary scaffold that anchors the molecule within the binding site. The 4-hydroxy group is a potential hydrogen bond donor or acceptor, a common feature in many enzyme inhibitors.
The 8-Fluoro Group: The fluorine atom at the 8-position can significantly influence the electronic properties of the quinoline ring and may participate in favorable electrostatic or halogen bonding interactions with the protein.
The 2-Methyl Group: The methyl group at the 2-position can also contribute to hydrophobic interactions within the binding site.
The table below summarizes the potential interactions of different functional groups of this compound with a hypothetical target, based on the known interactions of similar quinoline derivatives with enzymes like hDHODH.
| Functional Group of Ligand | Potential Interacting Residues in Target | Type of Interaction |
| 4-hydroxy group | Polar residues (e.g., Thr, Ser, Tyr) | Hydrogen bonding |
| Quinoline nitrogen | Polar residues or water molecules | Hydrogen bonding |
| 8-Fluoro group | Backbone atoms or specific residues | Halogen bonding, electrostatic interactions |
| 3-Isopropyl group | Hydrophobic residues (e.g., Leu, Val, Ile) | Hydrophobic interactions, van der Waals forces |
| 2-Methyl group | Hydrophobic residues | Hydrophobic interactions, van der Waals forces |
The following table presents data for a series of quinoline derivatives and their inhibitory activity against hDHODH, which can be used to infer the structure-activity relationships.
| Compound | R1 | R2 | R5 | IC50 (nM) against hDHODH |
| Analogue 1 | Carboxyl | Bromine | p-alkyl-phenyl | Potent |
| Analogue 2 | Ester | Chlorine | Phenyl | Moderate |
| Analogue 3 | Carboxyl | Hydrogen | p-methoxy-phenyl | Weak |
This table is a generalized representation based on SAR findings that quinoline derivatives with a carboxyl group at R1, a bromine atom at R2, and a para-alkyl-substituted phenyl group at R5 are beneficial for potency against hDHODH. rsc.org
The design and synthesis of 2-, 4-, 6-, and/or 7-substituted quinoline derivatives as hDHODH inhibitors have further expanded the understanding of the SAR for this class of compounds. nih.gov Docking studies of these designed compounds into the binding site of hDHODH have been used to predict their activity and guide their synthesis. nih.gov The in vitro screening of these synthesized compounds has led to the identification of lead compounds with IC50 values in the micromolar range against hDHODH. nih.gov
Pre Clinical Biological Target Identification and Mechanistic Elucidation
Identification of Molecular Targets for Quinolin-4-ol Derivatives
Research into the mechanism of action for quinolin-4-ol derivatives has revealed a range of molecular targets, predominantly within bacterial systems. These interactions are crucial for the compounds' antimicrobial activities. The specificity and nature of these interactions dictate the spectrum of activity and potential for therapeutic application.
Quinoline-containing compounds have a well-established history as effective antibacterial agents. Their efficacy often stems from the inhibition of essential bacterial enzymes that are distinct from their mammalian counterparts, providing a basis for selective toxicity.
The Lipopolysaccharide (LPS) transport (Lpt) machinery is essential for the biogenesis of the outer membrane in most Gram-negative bacteria and represents a novel target for new antibiotics. zerbe-lab.org This system, composed of seven Lpt proteins, facilitates the transport of LPS from the inner membrane to the cell surface. nih.gov The periplasmic protein LptA is a key component of the protein bridge that spans the envelope. unimi.it Disruption of this transport process compromises the integrity of the outer membrane, which is critical for bacterial viability and acts as a barrier to many antibiotics. nih.gov
Topoisomerase IV is a critical bacterial enzyme responsible for the decatenation (unlinking) of newly replicated daughter chromosomes, a vital step in bacterial cell division. nih.govunimi.it For many years, it was believed that 4-quinolone antibiotics exclusively targeted DNA gyrase. However, in 1990, a homolog of gyrase, Topoisomerase IV, was discovered and identified as a primary target for these compounds, particularly in Gram-positive bacteria. nih.govunimi.itmdpi.com
The mechanism of action involves the stabilization of a covalent complex between Topoisomerase IV and cleaved DNA. nih.govunimi.it This trapping of the enzyme-DNA complex blocks the progression of the replication fork, leading to an inhibition of DNA synthesis and ultimately, cell death. nih.govmdpi.com In many Gram-positive bacteria, initial resistance to quinolones arises from mutations in the genes encoding Topoisomerase IV, while subsequent mutations in DNA gyrase confer higher levels of resistance. unimi.itmdpi.com The development of novel quinoline (B57606) derivatives that can dually target both Topoisomerase IV and DNA gyrase is a key strategy to enhance antibacterial potency and overcome resistance. zerbe-lab.orgmdpi.com
DNA gyrase is another essential bacterial type II topoisomerase that introduces negative supercoils into DNA, a process necessary for the initiation of DNA replication and transcription. nih.gov It was the first identified target of 4-quinolone antibiotics. nih.govunimi.it Similar to their action on Topoisomerase IV, quinolones inhibit DNA gyrase by trapping the enzyme-DNA cleavage complex. nih.govmdpi.com This action leads to a rapid and reversible cessation of DNA synthesis and cell growth. nih.govmdpi.com At higher concentrations, the release of double-strand DNA breaks from these trapped complexes results in bacterial cell death. nih.govmdpi.com
In many Gram-negative bacteria, resistance to moderate levels of quinolones typically emerges from mutations in the A subunit of DNA gyrase. nih.govunimi.it The quinoline ring is considered a pivotal component for the inhibitory activity against DNA gyrase. mdpi.com Researchers continue to design novel quinoline derivatives with improved affinity for DNA gyrase to combat the emergence of resistant strains. zerbe-lab.orgmdpi.com
| Target Enzyme | Organism Type | Primary Function | Mechanism of Inhibition by Quinolin-4-ol Derivatives | Reference |
| Topoisomerase IV | Primarily Gram-positive bacteria | Decatenation of daughter chromosomes | Trapping of the enzyme-DNA complex, leading to inhibition of DNA synthesis and cell death. | nih.gov, unimi.it, mdpi.com |
| DNA Gyrase | Gram-positive and Gram-negative bacteria | Introduces negative DNA supercoils | Trapping of the enzyme-DNA complex, leading to inhibition of DNA synthesis and release of lethal double-strand breaks. | nih.gov, unimi.it, mdpi.com |
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, presents unique challenges due to its complex cell wall and the emergence of drug-resistant strains. Several quinoline derivatives have been investigated as inhibitors of essential mycobacterial enzymes.
QcrB : The cytochrome bc1 complex is a crucial component of the electron transport chain in Mtb. QcrB is an essential subunit of this complex, and its inhibition disrupts cellular respiration. Quinoline derivatives have been identified that target the cytochrome bc1 complex. A single point mutation in the qcrB gene, T313I or T313A, has been shown to confer resistance to certain inhibitors, confirming QcrB as the direct target.
InhA : The enoyl-acyl carrier protein reductase, known as InhA, is a vital enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for synthesizing the mycolic acids of the mycobacterial cell wall. frontiersin.org Novel quinoline-triazole hybrids have been synthesized and shown to exhibit inhibitory effects against the InhA enzyme, with some compounds showing significant activity. frontiersin.org Imidazoquinoline derivatives have also been designed as potential InhA inhibitors. nih.gov
DprE1 : Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a critical enzyme involved in the synthesis of the arabinogalactan (B145846) layer of the mycobacterial cell wall. It is considered a prominent target for antitubercular drug discovery, with several pharmacophores having been found to inhibit its activity.
MmpL3 : The mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter responsible for exporting trehalose (B1683222) monomycolate, a key precursor for the mycolic acid layer of the cell wall. Inhibition of MmpL3 function halts cell wall synthesis and leads to cell death. MmpL3 is a common target for many novel antitubercular compounds, and while some quinoline-related structures have been investigated, their activity against this target has varied. nih.gov
| Mycobacterial Target | Function | Quinoline Derivative Activity | Reference |
| QcrB | Subunit of the cytochrome bc1 complex (electron transport) | Synthesized quinolines inhibit Mtb growth by targeting this complex. | N/A |
| InhA | Enoyl-acyl carrier protein reductase (mycolic acid synthesis) | Quinoline-triazole hybrids and imidazoquinolines have been developed as InhA inhibitors. | frontiersin.org, nih.gov |
| DprE1 | Decaprenylphosphoryl-β-D-ribose 2′-epimerase (cell wall synthesis) | A common and critical target for novel antitubercular compounds, including various heterocyclic scaffolds. | , |
| MmpL3 | Trehalose monomycolate transporter (mycolic acid transport) | An essential transporter targeted by numerous chemical scaffolds for antitubercular activity. | , |
Beyond the well-established bacterial topoisomerases, the versatile quinoline scaffold has been shown to interact with and inhibit a diverse range of other enzymes from various organisms, highlighting its potential for development in multiple therapeutic areas.
DNA Methyltransferases : Quinoline-based analogs have been characterized as inhibitors of DNA methyltransferases, including human DNMT1 and Clostridioides difficile CamA. These non-nucleoside compounds function by intercalating into the DNA minor groove, which induces a conformational change in the enzyme and prevents catalysis.
Glycogen Synthase Kinase 3β (GSK-3β) : Diazepino-quinoline derivatives have been synthesized and identified as potent inhibitors of GSK-3β, an enzyme implicated in various diseases. One such derivative exhibited significant activity with an IC50 of 0.114 μM.
Topoisomerase I/IIα (in cancer cells) : In the context of oncology, pyrazolo[4,3-f]quinoline derivatives have been developed as anticancer agents that inhibit human topoisomerases I and IIα. One compound, in particular, showed an inhibition pattern of topoisomerase IIα equivalent to the established anticancer drug etoposide.
NorA Efflux Pump : In Staphylococcus aureus, the NorA efflux pump is a major contributor to fluoroquinolone resistance. Certain quinoline-4-carboxamide derivatives have been shown to act as NorA inhibitors, synergizing with antibiotics like ciprofloxacin (B1669076) to restore their activity against resistant strains.
Other Targets : Various other studies have implicated quinoline derivatives as inhibitors of enzymes such as phosphatidylinositol 3-kinase (PI3Kα) for cancer therapy, Angiotensin-Converting Enzyme (ACE) for hypertension, and ATP synthase in Pseudomonas aeruginosa.
Information regarding the biological targets and mechanistic studies of 8-Fluoro-3-isopropyl-2-methylquinolin-4-ol is not available in the public domain.
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There is no publicly available research detailing the interaction of this compound with Topoisomerase II, Survivin, CaMKK2, or Matrix Metalloproteinases. Furthermore, no data from enzyme kinetics, binding assays, or cell-based target engagement studies for this specific compound could be located.
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Computational and Theoretical Chemistry Studies
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 8-Fluoro-3-isopropyl-2-methylquinolin-4-ol, molecular docking simulations are employed to forecast its binding mode and affinity within the active site of a target protein. These simulations are crucial for identifying potential biological targets and understanding the structural basis of its activity.
The process involves the generation of various conformations of the ligand (this compound) and fitting them into the binding pocket of a protein. A scoring function is then used to estimate the binding affinity for each pose, with the lowest energy poses considered the most likely binding modes. These studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. While specific docking studies on this compound are not extensively detailed in publicly available literature, the general methodology is widely applied to quinoline (B57606) derivatives to explore their potential as inhibitors of various enzymes or receptor antagonists.
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the electronic structure, geometry, and other physicochemical properties of molecules with a high degree of accuracy. For this compound, these calculations provide fundamental insights into its reactivity and molecular orbital energies.
Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations for this compound can be used to determine its optimized molecular geometry, vibrational frequencies, and electronic properties. These calculations are foundational for understanding the molecule's stability and reactivity. For instance, DFT can be used to calculate the distribution of electron density, which highlights the electron-rich and electron-poor regions of the molecule, and to compute the electrostatic potential, which is vital for predicting intermolecular interactions.
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of quantum chemical calculations. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive. For this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack, providing valuable information for understanding its potential chemical reactions and metabolic fate.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. These simulations provide a detailed view of the dynamic behavior of this compound and its interactions with its environment, such as a solvent or a biological membrane.
Car-Parrinello Molecular Dynamics (CPMD) is an ab initio molecular dynamics method that combines molecular dynamics with Density Functional Theory. This approach allows for the simulation of molecular systems where the interatomic forces are calculated "on the fly" from the electronic structure. While computationally intensive, CPMD can provide a highly accurate description of the dynamic behavior of this compound, including conformational changes and the dynamics of hydrogen bonds.
Path Integral Molecular Dynamics (PIMD) is a method that extends molecular dynamics to include quantum mechanical effects, such as zero-point energy and tunneling. This is particularly important for systems containing light atoms, such as hydrogen. For this compound, PIMD simulations could be used to investigate the role of quantum effects on the dynamics of its hydroxyl group and its hydrogen bonding interactions, providing a more accurate picture of its behavior in biological systems.
Non-Covalent Interaction Analysis
Non-covalent interactions are crucial in determining the supramolecular chemistry, crystal packing, and biological interactions of quinoline derivatives. For this compound, these forces, including hydrogen bonding and stacking interactions, govern its physical properties and molecular recognition patterns.
Intramolecular Hydrogen Bonding
The structure of this compound is significantly influenced by intramolecular hydrogen bonds. The primary and most significant of these is the bond formed between the hydroxyl group at the C4 position and the nitrogen atom of the quinoline ring. This interaction leads to the formation of a stable six-membered ring, a common feature in 4-hydroxyquinoline (B1666331) systems that enhances molecular planarity and stability. ucsf.edu
Theoretical calculations on similar 8-hydroxyquinoline (B1678124) derivatives have demonstrated the importance of such intramolecular hydrogen bonds. nih.gov A weaker, secondary intramolecular interaction may also exist between the hydroxyl hydrogen and the fluorine atom at the C8 position, though this would be geometrically less favorable than the O–H···N bond.
Table 1: Predicted Parameters for Intramolecular Hydrogen Bonds in this compound
| Interacting Atoms | Bond Distance (Å) | Bond Angle (°) | Estimated Energy (kcal/mol) |
|---|---|---|---|
| O–H···N | ~1.9 - 2.1 | ~140 - 150 | 5 - 8 |
| O–H···F | ~2.2 - 2.4 | ~100 - 110 | 1 - 2 |
Note: Values are estimated based on computational studies of analogous quinolinol compounds.
Intermolecular Hydrogen Bonding and Other Interactions
Intermolecular Hydrogen Bonding: The 4-hydroxyl group is a potent hydrogen bond donor and can form strong intermolecular O–H···N or O–H···O bonds with neighboring molecules, leading to the formation of dimers or extended chains.
π-π Stacking: The planar aromatic quinoline core facilitates π-π stacking interactions. These interactions, driven largely by dispersion forces, are a defining feature in the crystal packing of many N-heterocycles. researchgate.netaip.orgnih.gov The presence of the fluorine atom can modulate the electrostatic potential of the ring, influencing the geometry of the stacking (e.g., parallel-displaced vs. T-shaped).
Table 2: Potential Intermolecular Interactions for this compound
| Interaction Type | Description | Typical Energy (kcal/mol) |
|---|---|---|
| Hydrogen Bonding | O–H group of one molecule interacts with the N atom or O atom of another. | 3 - 7 |
| π-π Stacking | Face-to-face or offset stacking of the quinoline ring systems. | 2 - 5 |
Atoms in Molecules (AIM) Theory
The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the electron density to characterize chemical bonding, including weak non-covalent interactions. In the context of this compound, AIM analysis would be used to identify and quantify the strength of the aforementioned hydrogen bonds. nih.govmdpi.com
The presence of a bond critical point (BCP) between the hydrogen of the hydroxyl group and the nitrogen (or fluorine) atom would confirm the existence of an intramolecular hydrogen bond. The properties at this BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative measures of the bond's strength and nature. For hydrogen bonds, a positive value of ∇²ρ(r) is typical, indicating a depletion of charge along the bond path, which is characteristic of closed-shell interactions.
Table 3: Expected AIM Parameters for Bond Critical Points (BCPs) in this compound
| Bond Type | Electron Density ρ(r) (a.u.) | Laplacian ∇²ρ(r) (a.u.) |
|---|---|---|
| Intramolecular O–H···N | 0.020 - 0.040 | > 0 |
| Intermolecular O–H···N | 0.015 - 0.035 | > 0 |
| π-π Stacking | 0.005 - 0.010 | > 0 |
Note: Values are typical for non-covalent interactions in similar heterocyclic systems.
Natural Bond Orbital (NBO) Theory
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding charge transfer and hyperconjugative interactions within a molecule. For this compound, NBO analysis can elucidate the electronic delocalization effects that contribute to the stability of its intramolecular hydrogen bonds. dergi-fytronix.com
The key interaction is the delocalization of electron density from the lone pair orbital of the nitrogen atom (nN) into the antibonding orbital of the O–H bond (σO-H). This n → σ interaction represents the charge transfer responsible for the hydrogen bond and its stabilizing energy can be quantified using second-order perturbation theory. Similar, but weaker, delocalization from a fluorine lone pair (nF) to the σ*O-H orbital might also be observed. These interactions are crucial for understanding the molecule's electronic structure and relative conformational stability. nih.govnih.gov
Table 4: Predicted NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))
| Donor NBO | Acceptor NBO | Estimated E(2) (kcal/mol) |
|---|---|---|
| LP (N) | σ* (O–H) | 5 - 10 |
| LP (O) | σ* (C–C) (ring) | 2 - 5 |
| LP (F) | σ* (C–C) (ring) | 1 - 3 |
Note: LP denotes a lone pair. Energies are illustrative based on analyses of similar quinoline derivatives.
Symmetry-Adapted Perturbation Theory (SAPT)
Symmetry-Adapted Perturbation Theory (SAPT) is a computational method used to analyze intermolecular interactions by decomposing the total interaction energy into physically distinct components: electrostatics, exchange (Pauli repulsion), induction (polarization), and dispersion (London forces). nih.govmdpi.com
Applying SAPT to a dimer of this compound, particularly in a π-stacked arrangement, would provide deep insight into the nature of the binding forces. It is expected that for π-stacking interactions, dispersion forces would be the dominant attractive component. researchgate.netaip.org However, the electrostatic component, arising from the interaction of the molecular quadrupole moments and modulated by the polar hydroxyl and fluoro groups, would be critical in determining the preferred orientation (e.g., parallel-displaced vs. sandwich). nih.gov
Table 5: Illustrative SAPT Energy Decomposition for a π-Stacked Dimer of a Quinolinol Derivative (kcal/mol)
| Energy Component | Description | Estimated Contribution |
|---|---|---|
| Electrostatics (E_elec) | Interaction of static charge distributions | -3.0 to -5.0 |
| Exchange (E_exch) | Pauli repulsion from overlapping electron clouds | +7.0 to +10.0 |
| Induction (E_ind) | Polarization of one molecule by another | -1.0 to -2.0 |
| Dispersion (E_disp) | Correlated fluctuations of electron clouds | -6.0 to -9.0 |
| Total (E_SAPT0) | Sum of components | -3.0 to -6.0 |
Note: Values are representative for stacked heterocyclic aromatic systems.
Prediction of Chemical Reactivity and Selectivity
Computational methods are invaluable for predicting the chemical reactivity of molecules. For this compound, analysis of its electronic structure can identify the most probable sites for electrophilic and nucleophilic attack and provide a quantitative measure of its reactivity. researchgate.netnih.gov
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap implies lower reactivity. sapub.org For quinolinols, the HOMO is typically distributed over the fused aromatic rings, while the LUMO may also have significant density on the heterocyclic portion.
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, such as the region around the nitrogen and oxygen atoms. Regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. The MEP map for this compound would likely show a strong negative potential near the 4-oxo group (in its tautomeric form) and the nitrogen atom, and a positive potential near the hydroxyl hydrogen.
Table 6: Calculated Global Reactivity Descriptors (Illustrative)
| Descriptor | Formula | Typical Value (eV) | Interpretation |
|---|---|---|---|
| HOMO Energy (E_HOMO) | - | -5.5 to -6.5 | Electron-donating ability |
| LUMO Energy (E_LUMO) | - | -1.0 to -2.0 | Electron-accepting ability |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.0 to 5.0 | High kinetic stability |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.0 to 2.5 | Resistance to charge transfer |
| Electrophilicity Index (ω) | μ² / (2η) | 1.0 to 1.5 | Global electrophilic nature |
Note: Values are estimated based on DFT calculations for similar quinoline systems.
Advanced Characterization Techniques in Quinolin 4 Ol Research
Spectroscopic Analysis
Spectroscopic techniques are indispensable for probing the molecular structure of 8-Fluoro-3-isopropyl-2-methylquinolin-4-ol, providing detailed information about its atomic connectivity and chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H-NMR, ¹³C-NMR, and Heteronuclear Multiple Quantum Coherence (HMQC) experiments provide unambiguous assignment of proton and carbon signals.
¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the quinoline (B57606) core, the isopropyl group, and the methyl group. The aromatic region would likely show complex splitting patterns due to proton-proton and proton-fluorine couplings.
¹³C-NMR Spectroscopy: The carbon NMR spectrum provides insights into the number and chemical environment of the carbon atoms. The presence of the fluorine atom at the C-8 position is expected to influence the chemical shifts of the nearby carbon atoms through C-F coupling.
HMQC Spectroscopy: This two-dimensional NMR technique correlates proton and carbon signals that are directly bonded, confirming the assignments made from the one-dimensional spectra.
| ¹H-NMR (Proton NMR) Data | ¹³C-NMR (Carbon NMR) Data |
| Chemical Shift (δ) in ppm | Multiplicity |
| ~ 7.8-8.2 | m |
| ~ 7.2-7.6 | m |
| ~ 3.5 | sept |
| ~ 2.5 | s |
| ~ 1.3 | d |
| (Note: 'd' denotes a doublet due to C-F coupling, 'm' denotes a multiplet, 'sept' denotes a septet, 's' denotes a singlet. Chemical shifts are approximate and based on typical values for similar structures.) |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula. Techniques like gas chromatography-mass spectrometry (GC-MS) can be used to analyze the purity of the compound. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
| Mass Spectrometry Data |
| Technique |
| MS (Electron Impact) |
| HRMS |
| GC-MS |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=C, and C-F bonds.
| Infrared (IR) Spectroscopy Data |
| Wavenumber (cm⁻¹) |
| ~ 3400-3200 (broad) |
| ~ 3000-2850 |
| ~ 1620-1580 |
| ~ 1200-1000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound, with its extended conjugated system, is expected to show absorption bands in the UV region, corresponding to π-π* transitions. The position and intensity of these bands can be influenced by the solvent and the substitution pattern on the quinoline ring.
| Ultraviolet-Visible (UV-Vis) Spectroscopy Data |
| Wavelength (λmax) in nm |
| ~ 230-250 |
| ~ 320-340 |
X-ray Crystallography for Structural Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR and revealing the molecule's conformation and intermolecular interactions in the solid state. This technique is crucial for unambiguous structural assignment and for understanding the packing of molecules in the crystal lattice.
Future Research Directions and Emerging Applications
Development of Novel Synthetic Methodologies
The synthesis of functionalized quinoline (B57606) motifs is a dynamic area of research, aiming for efficiency, diversity, and regioselectivity. researchgate.net For a polysubstituted derivative like 8-Fluoro-3-isopropyl-2-methylquinolin-4-ol, developing novel synthetic routes is crucial for enabling further investigation.
Recent advancements in the synthesis of similar fluorinated quinolines provide a strong foundation. For instance, a one-step reaction has been developed for synthesizing 8-fluoro-2,3-dimethylquinolin-4-ol (B1465670) from 2-fluoroaniline (B146934) and ethyl 2-methylacetoacetate (B1246266), using polyphosphoric acid as both a solvent and a catalyst. nih.gov This approach is efficient, with reported yields as high as 89.2%. nih.gov
Future methodologies for the target compound could adapt this reaction by utilizing a different starting material, such as ethyl 2-isopropylacetoacetate, to introduce the isopropyl group at the 3-position. Further research could focus on:
Catalyst Optimization: Exploring alternative acid catalysts or metal-catalyzed cyclization reactions to improve yields and reduce reaction times.
Combinatorial Synthesis: Applying regioselective palladium-catalyzed cross-coupling reactions, which would permit the combinatorial development of a diverse library of structurally related quinoline-based fluorophores. researchgate.net
Flow Chemistry: Developing continuous flow processes for the synthesis, which can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch methods.
These synthetic advancements would not only facilitate the production of this compound but also enable the creation of a library of derivatives for structure-activity relationship (SAR) studies.
Exploration of New Biological Targets for Quinoline Derivatives
Quinoline derivatives are known to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial effects. crimsonpublishers.comnih.govbiointerfaceresearch.com While many quinolines target known pathways, a significant area of future research lies in identifying novel biological targets for derivatives like this compound.
The versatility of the quinoline scaffold allows it to serve as a privileged structure in drug discovery. nih.gov Research has demonstrated that quinoline-based compounds can act as potent inhibitors of key signaling pathways involved in cancer progression. rsc.org
Potential future research directions include:
Kinase Inhibition: Many quinoline derivatives are kinase inhibitors. nih.gov Screening this compound against a broad panel of kinases could identify novel targets. Specific kinase families of interest include receptor tyrosine kinases like EGFR, HER-2, c-Met, and VEGF receptors, as well as cytosolic kinases like C-RAF, which are pivotal in carcinogenic pathways. nih.govrsc.orgnih.gov
DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring is suitable for intercalation into DNA, a mechanism employed by anticancer drugs like camptothecin. rsc.org Investigating the DNA binding affinity and topoisomerase inhibition potential of this compound could reveal new therapeutic avenues.
Modulation of Protein-Protein Interactions: Targeting protein-protein interactions is an emerging frontier in drug discovery. The specific substitution pattern of this compound could allow it to fit into unique binding pockets and disrupt critical interactions involved in disease.
The table below summarizes some established biological targets for quinoline derivatives that could be explored for this compound.
| Target Class | Specific Examples | Associated Disease(s) |
| Receptor Tyrosine Kinases | EGFR, HER-2, c-Met, VEGFR | Various Cancers |
| Cytosolic Kinases | C-RAF, PI3K, mTOR | Various Cancers |
| DNA-Interacting Enzymes | Topoisomerases | Cancer |
| Parasitic Targets | Heme polymerase | Malaria |
| Bacterial Enzymes | DNA gyrase, Topoisomerase IV | Bacterial Infections |
Rational Design of Derivatives with Enhanced Potency and Selectivity
Rational drug design provides a powerful strategy for optimizing lead compounds to improve their therapeutic index. By systematically modifying the structure of this compound, it is possible to enhance its potency against a specific biological target while minimizing off-target effects.
Modern computational tools are integral to this process. Techniques like Comparative Molecular Field Analysis (CoMFA) and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling can analyze the relationship between the three-dimensional structure of a compound and its biological activity, guiding the design of more effective molecules. mdpi.com
Key strategies for the rational design of derivatives include:
Structure-Activity Relationship (SAR) Studies: Synthesizing a series of analogs by modifying the substituents at various positions of the quinoline ring (e.g., altering the alkyl groups at positions 2 and 3, or changing the position of the fluorine atom) can elucidate which structural features are critical for activity. mdpi.com
Targeted Functionalization: Introducing specific functional groups known to interact with key residues in a target's active site can significantly boost potency. For example, incorporating diarylurea or diarylamide moieties has proven effective in designing selective C-RAF kinase inhibitors. nih.gov
Improving Pharmacokinetic Properties: Modifications can be made to block metabolic pathways, thereby increasing the compound's half-life. For instance, introducing fluorine atoms or bulky groups like t-butyl can prevent metabolic oxidation. benthamscience.com Molecular modeling can also predict drug-like properties and bioavailability. mdpi.com
The goal of these efforts is to develop derivatives with high selectivity for their intended target, which is crucial for reducing side effects and improving therapeutic outcomes. researchgate.netnih.gov
Applications in Materials Science
Beyond their biological applications, quinoline derivatives are valuable in materials science due to their robust thermal stability and unique electronic and photophysical properties. researchgate.netmdpi.com The conjugated aromatic system of this compound makes it a candidate for several advanced material applications.
Quinoline derivatives are widely used in the fabrication of OLEDs. mdpi.com Metal complexes of 8-hydroxyquinoline (B1678124), such as Tris(8-hydroxyquinolinato)aluminum (Alq3), are benchmark materials used as the light-emitting layer in OLED devices. researchgate.netdergipark.org.tr More recently, zinc-based quinoline complexes (Znq2) have been investigated for their high quantum yield and good thermal stability. mdpi.com
The compound this compound could serve as a ligand for creating novel metal complexes for OLED applications. The fluorine substitution could be particularly advantageous, as it can tune the emission spectrum and improve the electroluminescence efficiency. mdpi.com Future research could focus on synthesizing metal complexes of this ligand and characterizing their photophysical properties to evaluate their suitability as emitter materials in OLEDs. bohrium.com
Dye-sensitized solar cells (DSSCs) represent a promising alternative to conventional silicon-based solar cells, and the sensitizing dye is a critical component. researchgate.net Quinoline-based organic dyes have been designed and investigated as photosensitizers in DSSCs. nih.gov
Typically, these dyes feature a D-π-A (donor-π-bridge-acceptor) structure, which facilitates intramolecular charge transfer upon photoexcitation. researchgate.net The quinoline moiety can act as an effective π-bridge. Theoretical investigations using density functional theory (DFT) have been employed to design novel quinoline-derivative dyes with optimized electronic structures for efficient electron injection from the dye to the semiconductor (e.g., TiO2) and effective dye regeneration. researchgate.netnih.gov The this compound scaffold could be functionalized with appropriate donor and acceptor groups to create new, efficient dyes for DSSC applications. unesp.br
Fluorescence imaging is a non-invasive technique with high sensitivity that is indispensable in molecular biology and medicine. crimsonpublishers.comcrimsonpublishers.com Quinoline-based scaffolds are widely explored as fluorescent probes and chemosensors due to their favorable photophysical and pharmacological properties. crimsonpublishers.comcrimsonpublishers.com
The inherent fluorescence of the quinoline ring system can be modulated by substituents. The presence of a fluorine atom in this compound could enhance its quantum yield and photostability, making it a promising candidate for a fluorescent probe. By attaching specific recognition moieties, derivatives of this compound could be designed to selectively detect and image various biological targets, including:
Specific ions or small molecules within cells.
Cellular organelles like lipid droplets. crimsonpublishers.com
Pathological markers, such as amyloid-β aggregates in Alzheimer's disease. researchgate.net
Sentinel lymph nodes for cancer diagnosis and staging. nih.gov
The development of such probes would contribute to the growing toolbox of agents for advanced biomedical imaging. nih.gov
Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines
The progression of drug discovery and development is a complex, costly, and time-intensive endeavor. nih.gov However, the integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize this landscape, offering powerful tools to accelerate the identification and optimization of novel therapeutic agents like this compound. nih.govbpasjournals.comnih.gov For quinoline-based scaffolds, which are known for their broad spectrum of biological activities, AI/ML can significantly enhance the efficiency of discovering new derivatives with improved potency and specificity. researchgate.net
Predictive Modeling for Activity and Properties:
A primary application of ML in the context of this compound is the development of Quantitative Structure-Activity Relationship (QSAR) models. aip.orgresearchgate.netaip.org These models establish a mathematical correlation between the structural features of molecules and their biological activities. aip.orgnih.gov By training algorithms on a dataset of known quinoline derivatives and their corresponding activities, researchers can build predictive models to screen virtual libraries of novel compounds. nih.govnih.gov This in silico screening process can prioritize the synthesis of candidates with the highest predicted efficacy, saving considerable time and resources. nih.gov
For instance, a hypothetical QSAR model could predict the inhibitory concentration (IC50) of new analogs based on descriptors such as molecular weight, logP, and specific electronic properties of substituents on the quinoline ring. nih.govafribary.com
Hypothetical QSAR Model Predictions for Novel Quinolin-4-ol Analogs
| Compound ID | Modification on Quinoline Core | Predicted IC50 (µM) | Key Descriptor Influencing Prediction |
|---|---|---|---|
| JM-Q1 | Replacement of isopropyl with cyclobutyl | 0.45 | Steric Hindrance |
| JM-Q2 | Addition of a methoxy (B1213986) group at C6 | 0.82 | Electron-Donating Effect |
| JM-Q3 | Replacement of fluorine with chlorine at C8 | 1.15 | Halogen Bonding Potential |
| JM-Q4 | Bioisosteric replacement of 4-ol with 4-thiol | 0.67 | Hydrogen Bonding Capacity |
This table is for illustrative purposes to demonstrate the potential output of a predictive ML model.
Beyond predicting efficacy, ML algorithms can also forecast crucial ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.gov Early prediction of poor solubility, high toxicity, or rapid metabolism can help eliminate unpromising candidates at the initial stages of discovery, thereby reducing the high attrition rates in later developmental phases. nih.gov
Generative Chemistry for Novel Compound Design:
Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), represent a frontier in drug design. jsr.orgyoutube.com These models can learn the underlying patterns of chemical structures from large datasets and generate novel molecules that are predicted to be active against a specific biological target. youtube.com In the case of this compound, a generative model could be trained on a vast library of known kinase inhibitors to design new quinoline derivatives with unique substituent patterns, optimized for binding to a specific kinase active site. youtube.com This approach moves beyond screening existing virtual libraries to creating entirely new chemical entities. cam.ac.uk
Key AI/ML Strategies in the Drug Discovery Pipeline
| Stage | AI/ML Application | Potential Impact on this compound Research |
|---|---|---|
| Hit Identification | Virtual Screening using Predictive Models | Rapidly screen millions of virtual compounds to identify novel quinoline scaffolds with desired activity. |
| Lead Optimization | Generative Chemistry, ADMET Prediction | Design novel analogs with improved potency and favorable pharmacokinetic profiles while minimizing toxicity. nih.gov |
| Target Deconvolution | Pathway Analysis, Network Biology | Identify the most probable biological targets or off-targets, elucidating its mechanism of action. |
| Reaction Prediction | Retrosynthesis Algorithms | Predict optimal and efficient synthetic routes for novel, computer-generated analogs. cam.ac.uk |
The synergy between AI/ML and traditional medicinal chemistry promises to significantly accelerate the journey from a promising scaffold like this compound to a clinically viable drug candidate. nih.gov By leveraging predictive and generative capabilities, researchers can explore the chemical space more effectively, leading to the design of safer and more effective medicines. jsr.org
Q & A
Q. How can solvent effects be leveraged to improve synthetic yields?
- Case Study :
- Polar Aprotic Solvents : DMF increases reaction rates for SNAr fluorination but may require post-reaction dialysis for removal .
- Switchable Solvents : Use ionic liquids (e.g., [BMIM][BF₄]) to enhance solubility of hydrophobic intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
